Cas no 152665-75-3 ((S)-tert-butyl 2-(2-broMoacetyl)pyrrolidine-1-carboxylate)
(S)-tert-butyl 2-(2-broMoacetyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (S)-tert-butyl 2-(2-broMoacetyl)pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 2-(2-bromoacetyl)-, 1,1-dimethylethyl ester, (2S)-
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- Inchi: 1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
- InChI Key: AHDOQGYAXYGUQV-QMMMGPOBSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC[C@H]1C(CBr)=O
(S)-tert-butyl 2-(2-broMoacetyl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5082439-0.05g |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 0.05g |
$193.0 | 2023-05-30 | ||
| Enamine | EN300-5082439-0.1g |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 0.1g |
$287.0 | 2023-05-30 | ||
| Enamine | EN300-5082439-0.25g |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 0.25g |
$410.0 | 2023-05-30 | ||
| Enamine | EN300-5082439-0.5g |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 0.5g |
$647.0 | 2023-05-30 | ||
| Enamine | EN300-5082439-1.0g |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 1g |
$828.0 | 2023-05-30 | ||
| Enamine | EN300-5082439-2.5g |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 2.5g |
$1623.0 | 2023-05-30 | ||
| Enamine | EN300-5082439-5.0g |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 5g |
$2401.0 | 2023-05-30 | ||
| Enamine | EN300-5082439-10.0g |
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 10g |
$3561.0 | 2023-05-30 | ||
| Aaron | AR00B9CT-50mg |
(S)-tert-butyl 2-(2-broMoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 95% | 50mg |
$291.00 | 2025-02-17 | |
| Aaron | AR00B9CT-100mg |
(S)-tert-butyl 2-(2-broMoacetyl)pyrrolidine-1-carboxylate |
152665-75-3 | 95% | 100mg |
$420.00 | 2025-02-17 |
(S)-tert-butyl 2-(2-broMoacetyl)pyrrolidine-1-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on (S)-tert-butyl 2-(2-broMoacetyl)pyrrolidine-1-carboxylate
Introduction to (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS No. 152665-75-3)
(S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate, with the CAS number 152665-75-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a bromoacetyl group and a tert-butyl moiety in its structure imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further investigation in medicinal applications.
The pyrrolidine core of this compound is a six-membered heterocyclic ring containing one nitrogen atom. This structural motif is widely recognized for its role in numerous biologically active molecules, including natural products and synthetic drugs. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds, which is crucial for the compound's interactions with biological targets. Additionally, the nitrogen atom can participate in coordination with metal ions, further enhancing the compound's versatility in chemical reactions.
The bromoacetyl group attached to the pyrrolidine ring introduces a reactive site that can be utilized for further functionalization. Bromoacetyl groups are known to be highly reactive and can undergo various chemical transformations, such as nucleophilic addition reactions, amide bond formation, and cross-coupling reactions. These properties make (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate a valuable building block for constructing more complex molecules.
The tert-butyl group at the 1-position of the pyrrolidine ring serves as a protecting group and also influences the electronic properties of the molecule. Tert-butyl groups are bulky and lipophilic, which can affect the solubility and metabolic stability of the compound. This feature is particularly important in pharmaceutical applications, where drug-like properties such as bioavailability and pharmacokinetics are critical.
In recent years, there has been growing interest in developing novel therapeutic agents based on pyrrolidine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer. The unique structural features of (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate make it an attractive candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its enantioselective properties. The (S)-configuration at the chiral center introduces stereoselectivity, which is crucial for many biological systems where enantiomers can exhibit different pharmacological activities. Enantioselective synthesis and resolution techniques have been extensively studied to obtain pure enantiomers of this compound, which are essential for preclinical and clinical studies.
The synthesis of (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate involves multiple steps, including chiral resolution or asymmetric synthesis to achieve the desired stereochemistry. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in constructing the complex framework of this molecule.
The potential applications of (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool in chemical biology and drug discovery research. For instance, it can be used as a probe to study enzyme mechanisms or as a scaffold for designing new drugs with improved efficacy and reduced side effects.
In conclusion, (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS No. 152665-75-3) is a multifunctional organic compound with significant potential in pharmaceutical chemistry and biomedicine. Its structural features, including the pyrrolidine core, bromoacetyl group, and tert-butyl moiety, contribute to its versatility and reactivity. With ongoing research focused on developing novel therapeutic agents based on pyrrolidine derivatives, this compound is poised to play a crucial role in future drug discovery efforts.
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